Cas no 4334-73-0 ([(e)-(2-methoxyphenyl)methylideneamino]thiourea)

[(e)-(2-methoxyphenyl)methylideneamino]thiourea structure
4334-73-0 structure
Product name:[(e)-(2-methoxyphenyl)methylideneamino]thiourea
CAS No:4334-73-0
MF:C9H11N3OS
MW:209.26814
CID:1517642
PubChem ID:5761424

[(e)-(2-methoxyphenyl)methylideneamino]thiourea Chemical and Physical Properties

Names and Identifiers

    • [(e)-(2-methoxyphenyl)methylideneamino]thiourea
    • AC1NXXL1
    • {[(1E)-2-(2-methoxyphenyl)-1-azavinyl]amino}aminomethane-1-thione
    • NSC68984
    • Hydrazinecarbothioamide, 2-[(2-methoxyphenyl)methylene]-, (2E)-
    • ZINC13633780
    • CHEMBL398205
    • T714E
    • 2-Methoxy-benzaldehyd-thiosemicarbazon
    • 2-methoxy-benzaldehyde thiosemicarbazone
    • o-methoxy-2 benzalthiosemicarbazone
    • 1-(2-methoxybenzylidene)thiosemicarbazide
    • 2-methoxybenzaldehyde thiosemicarbazone
    • o-methoxybenzaldehyde thiosemicarbazone
    • SBB000486
    • AC1NXXL1; {[(1E)-2-(2-methoxyphenyl)-1-azavinyl]amino}aminomethane-1-thione; NSC68984; Hydrazinecarbothioamide, 2-[(2-methoxyphenyl)methylene]-, (2E)-; ZINC13633780; CHEMBL398205; T714E; 2-Methoxy-benzaldehyd-thiosemicarbazon; 2-methoxy-benzaldehyde thiosemicarbazone; o-methoxy-2 benzalthiosemicarbazone; 1-(2-methoxybenzylidene)thiosemicarbazide; 2-methoxybenzaldehyde thiosemicarbazone; o-methoxybenzaldehyde thiosemicarbazone; SBB000486
    • STL582555
    • NSC-68984
    • LHIPHJZPFNPALV-IZZDOVSWSA-N
    • AKOS000303851
    • [(E)-(2-methoxyphenyl)methyleneamino]thiourea
    • (2E)-2-(2-methoxybenzylidene)hydrazinecarbothioamide
    • 4334-73-0
    • SCHEMBL12453334
    • 2-(2-Methoxybenzylidene)Hydrazinecarbothioamide
    • 2-Methoxybenzaldehyde thiosemicarbazone #
    • Inchi: InChI=1S/C9H11N3OS/c1-13-8-5-3-2-4-7(8)6-11-12-9(10)14/h2-6H,1H3,(H3,10,12,14)/b11-6+
    • InChI Key: LHIPHJZPFNPALV-IZZDOVSWSA-N
    • SMILES: COC1=CC=CC=C1C=NNC(=S)N

Computed Properties

  • Exact Mass: 209.06243
  • Monoisotopic Mass: 209.06228316g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 91.7Ų
  • XLogP3: 1.5

Experimental Properties

  • PSA: 59.64
  • LogP: 1.95350

Recommend Articles

Recommended suppliers
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd